molecular formula C10H12N4O3 B8795396 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- CAS No. 23146-07-8

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)-

Cat. No.: B8795396
CAS No.: 23146-07-8
M. Wt: 236.23 g/mol
InChI Key: JNGNWSCREXDRBJ-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with epichlorohydrin under basic conditions to introduce the oxiranylmethyl group at the 7-position of the purine ring . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .

Properties

CAS No.

23146-07-8

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C10H12N4O3/c1-12-8-7(9(15)13(2)10(12)16)14(5-11-8)3-6-4-17-6/h5-6H,3-4H2,1-2H3

InChI Key

JNGNWSCREXDRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CO3

Origin of Product

United States

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